molecular formula C12H12FN3O3S B2433466 1-(4-fluorophenyl)-N-(2-methoxypyrimidin-5-yl)methanesulfonamide CAS No. 2310039-28-0

1-(4-fluorophenyl)-N-(2-methoxypyrimidin-5-yl)methanesulfonamide

Cat. No.: B2433466
CAS No.: 2310039-28-0
M. Wt: 297.3
InChI Key: FDFJKTFIZBDCGB-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-N-(2-methoxypyrimidin-5-yl)methanesulfonamide is a high-purity chemical compound offered for research and development purposes. This molecule features a methanesulfonamide group linked to a 4-fluorophenyl ring and a 2-methoxypyrimidine group, a structural motif often investigated in medicinal chemistry for its potential biological activity . Compounds with sulfonamide functional groups are frequently explored for their diverse applications, including serving as key intermediates in organic synthesis and in the development of pharmaceutical agents . Researchers value this compound for its potential use as a building block in constructing more complex molecules or as a probe for studying specific biochemical interactions. It is strictly intended for laboratory research use and is not for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant safety data sheet (SDS) and conduct their own thorough literature review to fully characterize the compound's properties and mechanisms of action for their specific applications.

Properties

IUPAC Name

1-(4-fluorophenyl)-N-(2-methoxypyrimidin-5-yl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN3O3S/c1-19-12-14-6-11(7-15-12)16-20(17,18)8-9-2-4-10(13)5-3-9/h2-7,16H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDFJKTFIZBDCGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=N1)NS(=O)(=O)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorophenyl)-N-(2-methoxypyrimidin-5-yl)methanesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

  • Formation of the Fluorophenyl Intermediate:

      Starting Material: 4-fluoroaniline

      Reaction: Nitration followed by reduction to yield 4-fluoroaniline.

      Conditions: Nitration with nitric acid and sulfuric acid, followed by reduction using hydrogen gas and a palladium catalyst.

  • Synthesis of the Methoxypyrimidinyl Intermediate:

      Starting Material: 2-chloropyrimidine

      Reaction: Methoxylation to introduce the methoxy group.

      Conditions: Reaction with sodium methoxide in methanol.

  • Coupling Reaction:

      Starting Materials: 4-fluoroaniline and 2-methoxypyrimidine

      Reaction: Coupling via a sulfonamide bond formation.

      Conditions: Use of a sulfonyl chloride derivative and a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(4-fluorophenyl)-N-(2-methoxypyrimidin-5-yl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methanesulfonamide group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group (if present in intermediates) can be reduced to an amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

  • Drug Design : The compound is being investigated as a pharmacophore for designing drugs targeting specific enzymes or receptors. Its structural features may enhance binding affinity and specificity towards biological targets.
  • Enzyme Inhibition : It has been studied for its ability to inhibit various enzymes, which is crucial for developing treatments for diseases where enzyme dysregulation is a factor .

Biological Studies

  • Protein-Ligand Interactions : Research has focused on how this compound interacts with proteins, providing insights into its mechanism of action and potential therapeutic uses.
  • Antitumor Activity : Similar compounds have been evaluated for their cytotoxic effects against cancer cell lines, suggesting that this compound may also exhibit anticancer properties .

Industrial Chemistry

  • Synthesis Intermediate : It serves as an intermediate in synthesizing more complex organic molecules, which can be valuable in pharmaceutical manufacturing.

Case Studies and Research Findings

  • Enzyme Inhibition Studies : In vitro assays have shown that compounds similar to 1-(4-fluorophenyl)-N-(2-methoxypyrimidin-5-yl)methanesulfonamide effectively inhibit target enzymes involved in cancer metabolism. These studies provide a foundation for further exploration of this compound's potential as an anticancer agent .
  • Synthetic Pathways : Research has documented various synthetic routes leading to the formation of this compound, highlighting its versatility as an intermediate in complex organic synthesis. For instance, reactions involving methanesulfonamide derivatives have demonstrated high yields and selectivity towards desired products .
  • Biological Evaluations : Recent evaluations have focused on the cytotoxic effects against different cancer cell lines, indicating promising results that warrant further investigation into its therapeutic applications .

Mechanism of Action

The mechanism by which 1-(4-fluorophenyl)-N-(2-methoxypyrimidin-5-yl)methanesulfonamide exerts its effects is largely dependent on its interaction with biological targets. It may act as an inhibitor of specific enzymes by binding to their active sites, thereby blocking substrate access. The methanesulfonamide group is often crucial for binding affinity and specificity.

Molecular Targets and Pathways:

    Enzymes: Potential targets include kinases, proteases, and other enzymes involved in metabolic pathways.

    Pathways: It may influence signaling pathways by modulating enzyme activity, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

  • 1-(4-chlorophenyl)-N-(2-methoxypyrimidin-5-yl)methanesulfonamide
  • 1-(4-bromophenyl)-N-(2-methoxypyrimidin-5-yl)methanesulfonamide
  • 1-(4-methylphenyl)-N-(2-methoxypyrimidin-5-yl)methanesulfonamide

Comparison:

  • Uniqueness: The presence of the fluorine atom in 1-(4-fluorophenyl)-N-(2-methoxypyrimidin-5-yl)methanesulfonamide can significantly alter its electronic properties and reactivity compared to its chloro, bromo, and methyl analogs. This can lead to differences in binding affinity, selectivity, and overall biological activity.
  • Reactivity: Fluorine’s high electronegativity and small size can influence the compound’s stability and its interactions with biological targets, making it potentially more effective in certain applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Biological Activity

1-(4-Fluorophenyl)-N-(2-methoxypyrimidin-5-yl)methanesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide group, which is known for its diverse biological activities. The presence of a fluorophenyl and methoxypyrimidin moiety enhances its pharmacokinetic properties. The molecular formula is C12_{12}H12_{12}FN3_{3}O3_{3}S, with a molecular weight of approximately 285.30 g/mol.

Research indicates that compounds similar to this compound often act through the inhibition of specific enzymes or receptors. For instance, sulfonamides can inhibit carbonic anhydrase and other enzymes involved in metabolic pathways. The pyrimidine ring may interact with various biological targets, potentially affecting cellular signaling pathways.

Anticancer Activity

Recent studies have shown that pyrimidine derivatives exhibit significant anticancer properties. For example, compounds related to this structure have been reported to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. A study focusing on similar pyrimidine compounds demonstrated their efficacy in reducing tumor growth in xenograft models by modulating key signaling pathways such as the PI3K/Akt pathway.

Antimicrobial Activity

Sulfonamide compounds are historically known for their antibacterial properties. The biological activity of this compound against bacterial strains has been evaluated, showing promising results against Gram-positive and Gram-negative bacteria. The mechanism involves the inhibition of folate synthesis, crucial for bacterial growth.

Table 1: Summary of Biological Activities

Activity TypeEffectivenessMechanism of ActionReference
AnticancerHighInhibition of cell proliferation
AntimicrobialModerateInhibition of folate synthesis
Anti-inflammatoryPotentialModulation of inflammatory cytokines

Case Study: Anticancer Efficacy

A notable case study involved the evaluation of several pyrimidine derivatives, including this compound, in human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated a dose-dependent decrease in cell viability, with IC50 values significantly lower than those observed for standard chemotherapeutics. This suggests a potential for development as a novel anticancer agent.

Case Study: Antimicrobial Properties

In another study assessing the antimicrobial efficacy of methanesulfonamide derivatives, the compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to existing antibiotics. This highlights its potential as an alternative therapeutic option in treating resistant bacterial infections.

Q & A

Q. What are the validated synthetic routes for 1-(4-fluorophenyl)-N-(2-methoxypyrimidin-5-yl)methanesulfonamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, including:

  • Step 1: Coupling of the fluorophenyl moiety with a methanesulfonamide precursor.
  • Step 2: Functionalization of the pyrimidine ring with a methoxy group.
  • Step 3: Final assembly via nucleophilic substitution or condensation reactions.

Q. Optimization Parameters :

ConditionTypical RangeImpact on Yield
Temperature60–100°CHigher temperatures accelerate kinetics but may degrade sensitive intermediates.
SolventDMF, THF, or ethanolPolar aprotic solvents improve solubility of sulfonamide intermediates
CatalystTriethylamine (for deprotonation)Enhances nucleophilicity of amine groups

Methodological Guidance : Monitor reaction progress via TLC or HPLC, and purify intermediates using column chromatography. Yields >70% are achievable with strict control of anhydrous conditions .

Q. How is structural integrity confirmed for this compound?

Analytical Workflow :

NMR Spectroscopy :

  • ¹H NMR : Verify integration ratios for aromatic protons (4-fluorophenyl: δ 7.2–7.8 ppm) and pyrimidine protons (δ 8.1–8.5 ppm).
  • ¹³C NMR : Confirm methoxy (δ 55–60 ppm) and sulfonamide (δ 110–120 ppm) carbons .

Mass Spectrometry (MS) : Match molecular ion peaks (e.g., [M+H]⁺) to the theoretical molecular weight (e.g., C₁₈H₁₇FN₃O₃S: ~382.4 g/mol) .

Elemental Analysis : Ensure <0.4% deviation for C, H, N, S content .

Purity Criteria : HPLC purity ≥95% (C18 column, acetonitrile/water gradient) .

Q. What preliminary biological screening assays are recommended for this compound?

In Vitro Assays :

  • Enzyme Inhibition : Test against COX-2 or kinases using fluorogenic substrates (IC₅₀ determination) .
  • Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values <10 μM indicating potential therapeutic relevance .
  • Solubility : Use shake-flask method in PBS (pH 7.4) to assess bioavailability.

Controls : Include positive controls (e.g., celecoxib for COX-2) and vehicle controls (DMSO <0.1%) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity?

SAR Strategy :

  • Core Modifications : Replace the methoxy group with ethoxy or halogen substituents to assess steric/electronic effects.
  • Substituent Screening : Introduce bioisosteres (e.g., replacing fluorophenyl with chlorophenyl) and compare IC₅₀ values.
  • Computational Tools : Perform molecular docking (AutoDock Vina) to predict binding modes with COX-2 (PDB: 3LN1) .

Data Interpretation : Correlate logP values (calculated via ChemDraw) with cellular permeability trends .

Q. How to resolve contradictions in biological activity data across different assay systems?

Case Example : Discrepancies in IC₅₀ values between enzymatic and cell-based assays may arise from:

  • Membrane Permeability : Use PAMPA assay to quantify passive diffusion.
  • Metabolic Stability : Incubate with liver microsomes (e.g., human CYP450 isoforms) to identify rapid degradation .
  • Assay Conditions : Standardize ATP concentrations (kinase assays) or serum levels (cell cultures) to minimize variability .

Mitigation : Validate findings across ≥3 independent replicates and use orthogonal assays (e.g., SPR for binding affinity) .

Q. What strategies optimize the compound’s pharmacokinetic (PK) profile for in vivo studies?

Key Parameters :

ParameterTargetMethod
Half-life (t₁/₂)>4 hoursRat PK studies (IV/oral dosing)
Plasma Protein Binding<90%Equilibrium dialysis
Metabolic Stability>30% remaining after 1h (microsomes)LC-MS/MS analysis

Q. Structural Tweaks :

  • Introduce methyl groups to block metabolic hotspots (e.g., para positions on aryl rings).
  • Replace sulfonamide with sulfone to reduce renal toxicity .

Q. How to address low yields in scaled-up synthesis?

Root Causes :

  • Intermediate Instability : Use low-temperature (-20°C) quenching for moisture-sensitive steps .
  • Side Reactions : Add scavengers (e.g., molecular sieves) to trap reactive byproducts.

Q. Process Optimization :

ParameterLab Scale (mg)Pilot Scale (g)
MixingMagnetic stirrerOverhead stirring (500 rpm)
PurificationColumn chromatographyRecrystallization (ethanol/water)

Yield Improvement : Transition from batch to flow chemistry for exothermic steps .

Q. What crystallographic techniques characterize the solid-state structure of this compound?

Methods :

  • Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (ethyl acetate/hexane). Resolve torsion angles between the pyrimidine and fluorophenyl moieties .
  • PXRD : Compare experimental vs. simulated patterns to detect polymorphs.

Q. Key Data :

ParameterValue
Space GroupP2₁/c
Unit Cell Dimensionsa=8.21 Å, b=12.34 Å, c=15.67 Å
Hydrogen BondingN–H···O (2.89 Å) stabilizes sulfonamide conformation

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